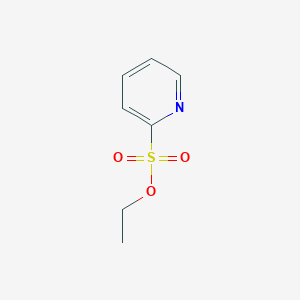
6-Diazo-5-methyl-2,3,4-trinitrocyclohexa-2,4-dien-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Diazo-5-methyl-2,3,4-trinitrocyclohexa-2,4-dien-1-ol is a complex organic compound known for its unique structure and reactivity. This compound features a cyclohexadienone core substituted with diazo, methyl, and trinitro groups, making it a subject of interest in various fields of chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Diazo-5-methyl-2,3,4-trinitrocyclohexa-2,4-dien-1-ol typically involves multiple steps, starting from readily available precursors One common method includes the nitration of a suitable cyclohexadienone derivative, followed by diazotization
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and diazotization processes, utilizing continuous flow reactors to ensure safety and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
6-Diazo-5-methyl-2,3,4-trinitrocyclohexa-2,4-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro-substituted cyclohexadienones, while reduction can produce amines or other reduced compounds.
Wissenschaftliche Forschungsanwendungen
6-Diazo-5-methyl-2,3,4-trinitrocyclohexa-2,4-dien-1-ol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein interactions.
Medicine: Research into its potential as a therapeutic agent, particularly in cancer treatment, is ongoing.
Industry: Its unique properties make it valuable in the development of advanced materials and explosives.
Wirkmechanismus
The mechanism of action of 6-Diazo-5-methyl-2,3,4-trinitrocyclohexa-2,4-dien-1-ol involves its ability to undergo various chemical transformations. The diazo group can participate in cycloaddition reactions, while the nitro groups can undergo reduction or substitution. These reactions often target specific molecular pathways, making the compound useful in both synthetic and biological applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,5-Dichloro-6-diazo-2,4-dinitrocyclohexa-2,4-dien-1-one
- 6-Diazo-2,4-dinitrocyclohexa-2,4-dien-1-one
Uniqueness
6-Diazo-5-methyl-2,3,4-trinitrocyclohexa-2,4-dien-1-ol is unique due to the presence of the methyl group, which can influence its reactivity and stability. This structural difference can lead to distinct chemical behaviors and applications compared to similar compounds.
Eigenschaften
CAS-Nummer |
138779-32-5 |
|---|---|
Molekularformel |
C7H5N5O7 |
Molekulargewicht |
271.14 g/mol |
IUPAC-Name |
6-diazo-5-methyl-2,3,4-trinitrocyclohexa-2,4-dien-1-ol |
InChI |
InChI=1S/C7H5N5O7/c1-2-3(9-8)7(13)6(12(18)19)5(11(16)17)4(2)10(14)15/h7,13H,1H3 |
InChI-Schlüssel |
YFEZKIXGIKGWDO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C(C1=[N+]=[N-])O)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


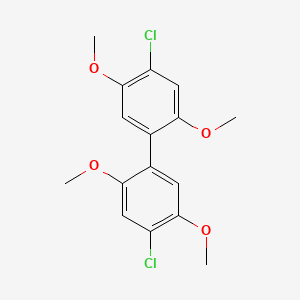
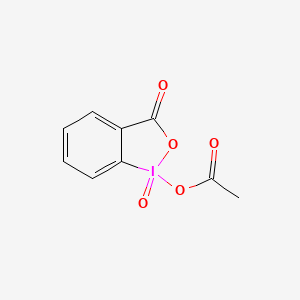
dimethyl-](/img/structure/B14278263.png)


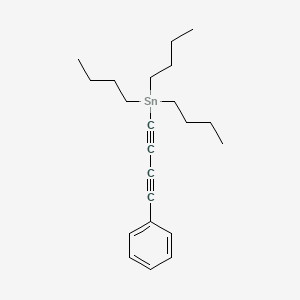
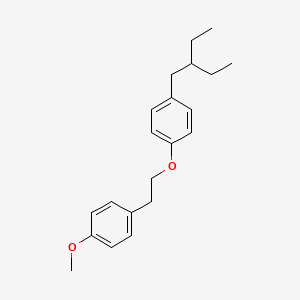
![6-(Methyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino)hexan-1-ol](/img/structure/B14278280.png)
![N-[2-(Cyclopent-1-en-1-yl)phenyl]-4-methylbenzene-1-sulfinamide](/img/structure/B14278285.png)
![2-Methylidene-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid](/img/structure/B14278291.png)
![2-[2-(Benzenesulfonyl)ethyl]-1,4-dioxane](/img/structure/B14278296.png)
